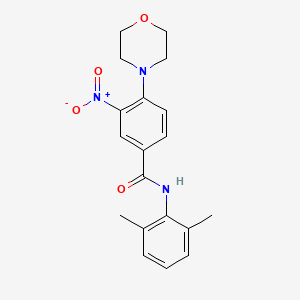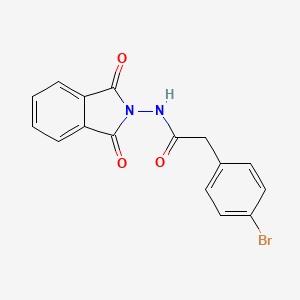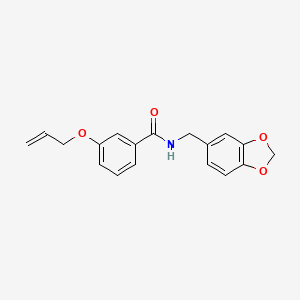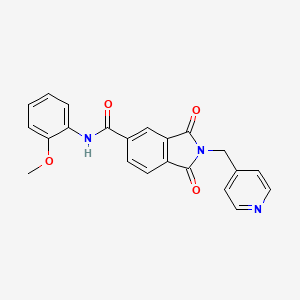![molecular formula C14H13N3O2 B4401269 2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)
2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle, which is responsible for generating energy in cells. Specifically, this compound inhibits two enzymes in the Krebs cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption in energy metabolism and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by enhancing the production of reactive oxygen species and inhibiting DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, the mechanism of action of this compound is complex and involves multiple pathways, which can make it difficult to study in vitro. In addition, the synthesis of this compound is complex and requires multiple steps, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for the development of 2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione. One direction is to explore the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the potential of this compound in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments and clinical trials.
Applications De Recherche Scientifique
2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and multiple myeloma. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been tested in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and myelodysplastic syndromes.
Propriétés
IUPAC Name |
2-(3-imidazol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-4-1-2-5-12(11)14(19)17(13)8-3-7-16-9-6-15-10-16/h1-2,4-6,9-10H,3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCSASYXAUMHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)
![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)

![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)
![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
